molecular formula C16H9ClN2O2 B11831937 3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one CAS No. 293740-39-3

3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one

Cat. No.: B11831937
CAS No.: 293740-39-3
M. Wt: 296.71 g/mol
InChI Key: RGRGDHLODJPCDR-UHFFFAOYSA-N
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Description

3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one can be achieved through a one-pot, three-component reaction. This involves the reaction of 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile with aromatic aldehydes and 5,5-dimethylcyclohexane-1,3-dione. The reaction is typically carried out in the presence of a catalyst such as acetic acid, which serves as both the reaction medium and the Brønsted acid catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This compound may also induce apoptosis in cancer cells by generating reactive oxygen species and altering mitochondrial potential .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Similar structure with a different heterocyclic moiety.

    2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another compound with a benzimidazole and a quinoline moiety.

Uniqueness

3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one is unique due to its combination of benzimidazole and chromenone structures, which confer distinct biological activities. Its chloro substituent also allows for further functionalization, making it a versatile compound for various applications .

Properties

CAS No.

293740-39-3

Molecular Formula

C16H9ClN2O2

Molecular Weight

296.71 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-chlorochromen-4-one

InChI

InChI=1S/C16H9ClN2O2/c17-9-5-6-14-10(7-9)15(20)11(8-21-14)16-18-12-3-1-2-4-13(12)19-16/h1-8H,(H,18,19)

InChI Key

RGRGDHLODJPCDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=COC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

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